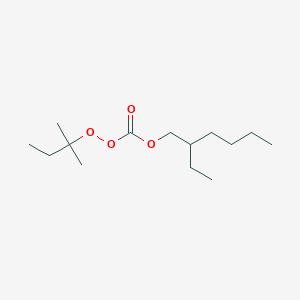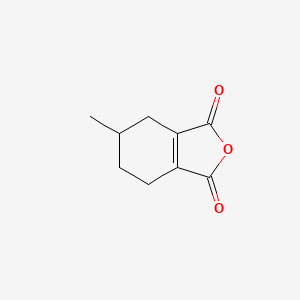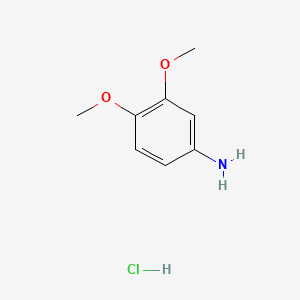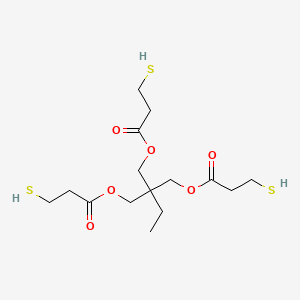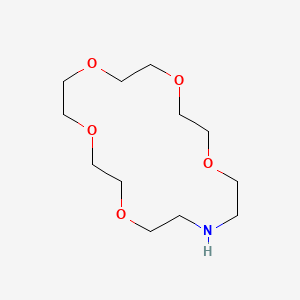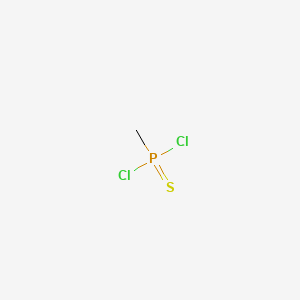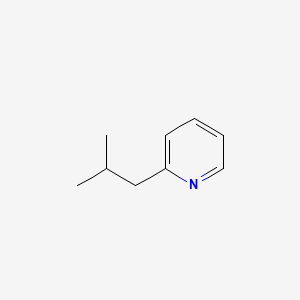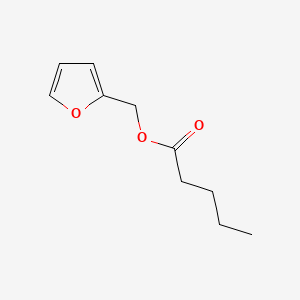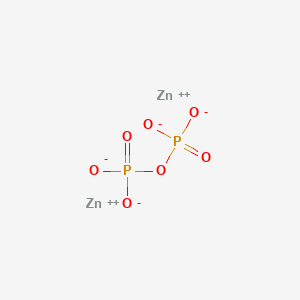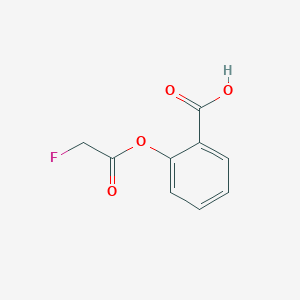
Aluminum zirconium chloride hydroxide
Overview
Description
Aluminum zirconium chloride hydroxide: is a chemical compound widely used in various applications, particularly in personal care products such as antiperspirants. It is known for its ability to obstruct sweat glands, thereby reducing perspiration. This compound is a combination of aluminum, zirconium, chloride, and hydroxide ions, forming a complex that is effective in controlling sweat and odor.
Mechanism of Action
Target of Action
The primary target of Aluminum zirconium chloride hydroxide is the sweat glands in the human body . This compound is a key ingredient in antiperspirant products . It acts on the sweat glands to reduce the amount of sweat that reaches the skin surface .
Mode of Action
This compound interacts with its targets, the sweat glands, by forming a gel-like substance in the presence of sweat . This gel forms a temporary plug within the sweat gland, thereby reducing the flow of sweat to the skin’s surface . The formation of this gel is driven by the hydrolysis of the this compound, which is influenced by the pH and the specific Aluminum (III) salt present .
Biochemical Pathways
The action of this compound primarily affects the sweat production pathway . By forming a temporary plug in the sweat glands, it disrupts the normal flow of sweat to the skin’s surface .
Pharmacokinetics
The pharmacokinetics of this compound in the human body primarily involve its application to the skin, its interaction with sweat glands, and its eventual removal from the body. When applied to the skin, it interacts with sweat to form a gel-like plug in the sweat glands . Over time, this plug is slowly pushed out of the gland by the continued production of sweat or removed through the natural sloughing off of skin cells .
Result of Action
The result of this compound’s action is a significant reduction in the amount of sweat that reaches the skin’s surface . This leads to a decrease in wetness and odor, as the sweat is unable to interact with bacteria on the skin that cause body odor . Therefore, the use of this compound in antiperspirants helps individuals manage sweat production and maintain personal comfort .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the hydrolysis of the Aluminum (III) salt, which is a key step in the formation of the gel-like plug . Additionally, the presence of other ingredients in artificial sweat, such as NaCl, urea, bovine serum albumin, and lactic acid, were found to have little influence on Aluminum (III) salt hydrolysis . This suggests that the compound’s action is relatively stable across different sweat compositions .
Biochemical Analysis
Biochemical Properties
Aluminum zirconium chloride hydroxide plays a crucial role in biochemical reactions, particularly in its interaction with proteins and enzymes. It forms complexes with various biomolecules, including glycine, which enhances its stability and efficacy. The compound’s interaction with proteins, such as bovine serum albumin, leads to the formation of stable complexes that can influence protein structure and function . Additionally, this compound can interact with enzymes involved in hydrolysis reactions, affecting their activity and stability .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes, leading to changes in metabolic flux and energy production . Moreover, this compound can affect the expression of genes involved in stress responses and cellular homeostasis, thereby impacting cell survival and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound forms complexes with metal ions, such as aluminum and zirconium, which can interact with various cellular components . These interactions can inhibit enzyme activity by blocking active sites or altering enzyme conformation. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions but can degrade over extended periods, leading to changes in its efficacy and cellular effects . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit perspiration without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including cellular damage and oxidative stress . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to metal ion homeostasis and detoxification. The compound interacts with enzymes and cofactors involved in metal ion transport and metabolism, affecting their activity and stability . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in energy production and biosynthetic pathways . These interactions are critical for understanding the compound’s impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through endocytosis and transported to various cellular compartments . Within cells, this compound can interact with binding proteins that facilitate its distribution and localization . These interactions are essential for understanding the compound’s cellular effects and potential toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound is crucial for understanding its molecular mechanism and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of aluminum zirconium chloride hydroxide typically involves the reaction of aluminum chloride and zirconium oxychloride with a base such as sodium hydroxide. The reaction conditions include controlled pH and temperature to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{AlCl}_3 + \text{ZrOCl}_2 + \text{NaOH} \rightarrow \text{Al}_x\text{Zr}_y\text{Cl}_z(\text{OH})_w + \text{NaCl} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as filtration, washing, and drying to obtain the final product in a pure and stable form. The use of advanced techniques like hydrothermal synthesis and sol-gel methods can also be employed to enhance the quality and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Aluminum zirconium chloride hydroxide undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of aluminum hydroxide and zirconium hydroxide.
Complexation: It can form complexes with other ligands, such as glycine, enhancing its stability and efficacy in applications like antiperspirants.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Hydrolysis: Water and controlled pH conditions.
Complexation: Ligands like glycine and controlled temperature.
Oxidation and Reduction: Specific oxidizing or reducing agents under controlled conditions.
Major Products Formed:
Hydrolysis: Aluminum hydroxide and zirconium hydroxide.
Complexation: Aluminum zirconium glycine complexes.
Oxidation and Reduction: Various oxidation states of aluminum and zirconium compounds .
Scientific Research Applications
Chemistry: Aluminum zirconium chloride hydroxide is used in the synthesis of advanced materials, including catalysts and nanomaterials. Its ability to form stable complexes makes it valuable in various chemical processes.
Biology and Medicine: In the medical field, this compound is explored for its potential in drug delivery systems and as an antimicrobial agent. Its biocompatibility and ability to form gels make it suitable for biomedical applications .
Industry: The primary industrial application of this compound is in personal care products, particularly antiperspirants. It is also used in water treatment processes and as a coagulant in various industrial applications .
Comparison with Similar Compounds
Aluminum chlorohydrate: Commonly used in antiperspirants, but less effective in forming stable complexes compared to aluminum zirconium chloride hydroxide.
Aluminum zirconium tetrachlorohydrex glycine: Another variant used in antiperspirants, known for its enhanced efficacy and stability.
Aluminum chloride: Used in various industrial applications but less commonly in personal care products due to its higher irritancy potential .
Uniqueness: this compound is unique due to its ability to form stable complexes with ligands like glycine, enhancing its efficacy and reducing skin irritation. Its combination of aluminum and zirconium provides a balanced approach to controlling perspiration while minimizing adverse effects .
Properties
IUPAC Name |
dialuminum;zirconium(4+);heptachloride;heptahydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.7ClH.7H2O.2Zr/h;;7*1H;7*1H2;;/q2*+3;;;;;;;;;;;;;;;2*+4/p-14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYRAHJUNAIHTP-UHFFFAOYSA-A | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2Cl7H7O7Zr2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890894 | |
| Record name | Aluminum zirconium chloride hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57158-29-9 | |
| Record name | Aluminum zirconium tetrachlorohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057158299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum zirconium chloride hydroxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum zirconium chloride hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminum zirconium chloride hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


